molecular formula C15H12N6O4 B446340 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-pyridinylmethylene)-2-furohydrazide

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(3-pyridinylmethylene)-2-furohydrazide

Cat. No.: B446340
M. Wt: 340.29g/mol
InChI Key: HSDKIVYGSYGNGY-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide is a complex organic compound that features a combination of pyrazole, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N’-[(Z)-pyridin-3-ylmethylidene]furan-2-carbohydrazide is unique due to its combination of pyrazole, pyridine, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N6O4

Molecular Weight

340.29g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-pyridin-3-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H12N6O4/c22-15(19-17-7-11-2-1-5-16-6-11)14-4-3-13(25-14)10-20-9-12(8-18-20)21(23)24/h1-9H,10H2,(H,19,22)/b17-7-

InChI Key

HSDKIVYGSYGNGY-IDUWFGFVSA-N

SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CN=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.